REACTION_SMILES
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[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[NH4+:27].[OH-:26].[OH2:25].[cH:12]1[c:13]([CH2:22][CH2:23][NH2:24])[cH:14][cH:15][c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]12>>[c:2]1([NH:24][CH2:23][CH2:22][c:13]2[cH:12][c:21]3[c:16]([cH:15][cH:14]2)[cH:17][cH:18][cH:19][cH:20]3)[n:3][cH:4][n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncnc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccc2ccccc2c1
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Name
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Type
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product
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Smiles
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c1ccc2cc(CCNc3ncnc4ccccc34)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |